2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has garnered significant interest in scientific research and industry due to its unique physical and chemical properties. This compound is part of the boronic acid derivatives family, which are known for their versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-1-fluoronaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 80-100°C and a reaction time of 12-24 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids and their derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the formation of complex molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and reactions. The compound’s unique structure allows it to participate in a range of chemical transformations, contributing to its versatility.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane
- 4-Bromo-1-fluoro-2-naphthaleneboronic acid
- 4-Bromo-1-fluoronaphthalen-2-yl)trimethylsilane
Uniqueness
Compared to similar compounds, 2-(4-Bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its stability and reactivity. The presence of the dioxaborolane group enhances its ability to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C16H17BBrFO2 |
---|---|
Molecular Weight |
351.0 g/mol |
IUPAC Name |
2-(4-bromo-1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H17BBrFO2/c1-15(2)16(3,4)21-17(20-15)12-9-13(18)10-7-5-6-8-11(10)14(12)19/h5-9H,1-4H3 |
InChI Key |
DVBYJNGAVPVNRP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.